

Comparing G-1 and LNS8801 as GPER agonists

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A Comparative Guide to the GPER Agonists G-1 and LNS8801 for Researchers and Drug Development Professionals

In the field of G protein-coupled estrogen receptor (GPER) research, the selective agonists G-1 and LNS8801 are pivotal tools for elucidating the receptor's role in various physiological and pathological processes. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Overview

G-1 is a potent and selective, non-steroidal GPER agonist that has been instrumental in distinguishing GPER-mediated signaling from that of classical nuclear estrogen receptors (ERα and ERβ).[1][2] It is, however, a racemic mixture.[3][4] LNS8801 is the enantiomerically pure form of G-1, in which the desirable biological activity exclusively resides.[4][5] As an orally bioavailable compound, LNS8801 has advanced into clinical trials for various cancers.[3][6][7]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for G-1 and LNS8801 based on available experimental data.

Table 1: Receptor Binding and Functional Activity



Parameter	G-1	LNS8801	Cell Line/System
Binding Affinity (Ki)	11 nM[1][8][9][10]	Not explicitly stated, but antitumor efficacy is observed at low nanomolar plasma exposures (4.8 nM) [11][12][13]	COS7 cells transfected with GPER-GFP (for G-1) [1]
Binding Affinity (Kd)	11 nM[1][8]	Not explicitly stated	COS7 cells transfected with GPER-GFP (for G-1) [1]
Functional Activity (EC50)	2 nM[1][2][10]	Not explicitly stated	Not specified (for G-1) [1]
Binding to ERα and ERβ	No significant activity up to 10 μM[1][2][10]	Highly selective for GPER over ERα and ERβ[14]	COS7 cells transfected with ERα or ERβ (for G-1)[1]

Table 2: In Vitro Cellular Assays

Assay	G-1	LNS8801	Cell Line
Inhibition of Cell Migration (IC50)	0.7 nM (SKBr3), 1.6 nM (MCF-7)[1][10]	Inhibits cell migration[15][16]	SKBr3, MCF-7, Uveal Melanoma cells
Inhibition of Cell Viability (IC50)	1.06 μM (OV90), 2.58 μM (FT190), 6.97 μM (OVCAR420)[1]	Inhibits cell proliferation[15][16]	Ovarian and Uveal Melanoma cell lines
Cell Cycle Arrest	G1 phase (MCF-1) [10], G2/M phase (KGN, COV434)[17]	G2-M phase[15][16]	Breast cancer, Granulosa tumor, Uveal Melanoma cells
Apoptosis Induction	Yes[9][18][19]	Yes[3][15][16]	Various cancer cell lines

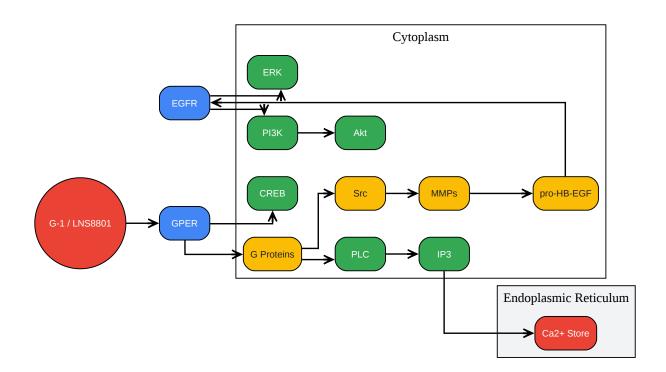


Signaling Pathways

Both G-1 and LNS8801 initiate their effects through the activation of GPER, leading to a cascade of intracellular signaling events. However, GPER-independent effects have also been reported, particularly for G-1 and in specific cellular contexts for LNS8801.

GPER-Dependent Signaling

Activation of GPER by its agonists typically involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[1] This signaling cascade plays a crucial role in regulating cell proliferation, survival, and migration.[1] Additionally, GPER activation can lead to a rapid increase in intracellular calcium levels through the activation of Phospholipase C (PLC).[1][19] LNS8801 has been shown to activate the cAMP response element-binding protein (CREB) signaling pathway.[20]



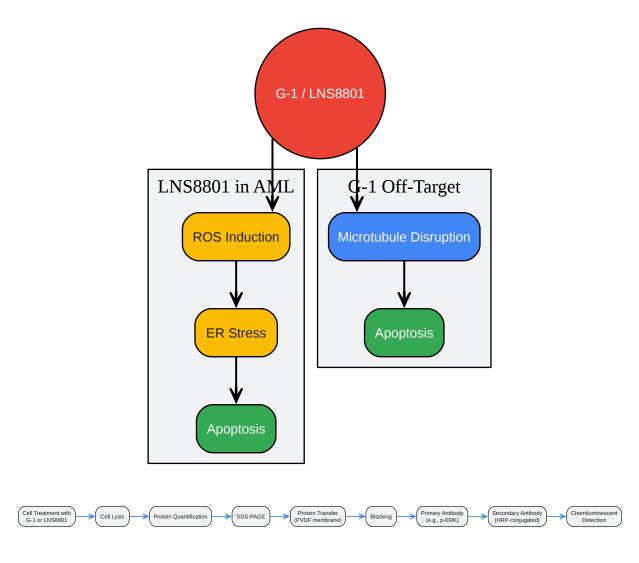


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Caption: GPER-Dependent Signaling Pathway.

GPER-Independent and Off-Target Effects

Studies have revealed that both G-1 and LNS8801 can elicit biological effects independent of GPER. For instance, LNS8801 has been shown to inhibit acute myeloid leukemia (AML) by inducing reactive oxygen species (ROS) and activating endoplasmic reticulum (ER) stress pathways in a GPER-independent manner.[3] Similarly, some of the cytotoxic effects of G-1 have been attributed to off-target effects, such as the disruption of microtubule dynamics.[17]



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